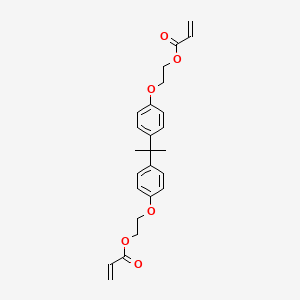

Bisphenol A bis(2-hydroxyethyl ether) diacrylate

Description

Properties

IUPAC Name |

2-[4-[2-[4-(2-prop-2-enoyloxyethoxy)phenyl]propan-2-yl]phenoxy]ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O6/c1-5-23(26)30-17-15-28-21-11-7-19(8-12-21)25(3,4)20-9-13-22(14-10-20)29-16-18-31-24(27)6-2/h5-14H,1-2,15-18H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUNIDGEMNBBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OCCOC(=O)C=C)C2=CC=C(C=C2)OCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58738-89-9, 80164-51-8 | |

| Record name | 2-Propenoic acid, 1,1′-[(1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58738-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,2-ethanediyl), α,α′-[(1-methylethylidene)di-4,1-phenylene]bis[ω-[(1-oxo-2-propen-1-yl)oxy]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80164-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6066991 | |

| Record name | Bisphenol A bis(2-hydroxyethyl ether) diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64401-02-1, 24447-78-7 | |

| Record name | Ethoxylated bisphenol A diacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64401-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol A bis(2-hydroxyethyl ether) diacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24447-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol A bis(2-(acryloyloxy)ethyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024447787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bisphenol A bis(2-hydroxyethyl ether) diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance in Advanced Polymer Systems

Bisphenol A bis(2-hydroxyethyl ether) diacrylate serves as a crucial building block in advanced polymer systems, primarily acting as a cross-linking agent. scientificlabs.co.uk Cross-linking is a process that forms a three-dimensional network structure, significantly enhancing the mechanical strength, thermal stability, and chemical resistance of the final polymer. chemicalbook.comsfdchem.com The presence of two acrylate (B77674) groups allows the monomer to form strong covalent bonds during polymerization, creating a durable and robust material.

The length of the ethoxy chains in the monomer can be varied, which allows for precise control over the properties of the resulting polymer. Shorter chains typically lead to more rigid and brittle materials, while longer chains increase flexibility and impact resistance. This tunability makes BPA-EDA a versatile component in formulations for ultraviolet (UV) cured coatings, inks, and adhesives, where rapid curing and high performance are essential. haz-map.com Its hydrophobic backbone also contributes to its utility in applications requiring alkali solubility. arkema.com

In the realm of dental materials, derivatives of bisphenol A, including ethoxylated versions, are foundational in the composition of resin-based composites and sealants. nih.govjscimedcentral.comwebdent.hu These materials rely on the monomer's ability to polymerize into a hard, durable matrix that can withstand the oral environment. The specific structure of BPA-EDA, with its ether linkages, is noted for its stability against hydrolysis, a key attribute for longevity in dental applications. jscimedcentral.com

Foundational Role in Contemporary Materials Research

Synthesis of Bis(2-hydroxyethyl) Bisphenol A Ether (Intermediate Precursor)

The formation of the core intermediate, also known as Bisphenol A ethoxylate (BHE-BPA), is a critical step that dictates the molecular structure upon which the final diacrylate functionality is built.

The primary method for synthesizing the intermediate is the ethoxylation of Bisphenol A. This reaction involves the ring-opening addition of an ethoxylating agent to the phenolic hydroxyl groups of BPA. The most common agents used for this purpose are ethylene (B1197577) oxide and ethylene carbonate. smolecule.comresearchgate.net

When ethylene oxide is used, the reaction proceeds via a base-catalyzed nucleophilic attack of the phenoxide ion on the epoxide ring. The reaction with ethylene carbonate also yields the desired di-hydroxyethyl ether intermediate, with the concurrent liberation of carbon dioxide. researchgate.net A molar ratio of approximately 1:2 of BPA to the ethoxylating agent is typically employed to favor the formation of the di-substituted product. smolecule.comresearchgate.net

The efficiency and rate of the ethoxylation reaction are heavily dependent on the catalytic system and process conditions. Base catalysts are commonly employed, including alkali or alkaline earth hydroxides such as potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH). google.comgoogle.com Other catalytic systems, such as potassium carbonate (K2CO3), triphenylphosphine (B44618) (TPP), and trioctylamine (B72094) (TOA), have also been investigated. researchgate.net

Process optimization involves controlling temperature, pressure, and reactant ratios to maximize the yield of the desired intermediate while minimizing side-product formation, such as diethylene glycol. smolecule.com Optimal temperatures for ethoxylation using ethylene oxide are typically in the range of 120–140°C, which can achieve yields of 92–95%. smolecule.com When using ethylene carbonate, reaction temperatures may range from 120°C to 180°C. researchgate.net Studies have shown that potassium carbonate can catalyze the reaction more rapidly than TPP or TOA, and that increasing the reaction temperature significantly increases the conversion rate of Bisphenol A. researchgate.net

| Catalyst | Reaction Temperature (°C) | Effect on Reaction Rate | Reference |

|---|---|---|---|

| Potassium Carbonate (K2CO3) | 120 - 180 | Faster reaction rate compared to TPP and TOA. Conversion increases rapidly with temperature. | researchgate.net |

| Triphenylphosphine (TPP) | 120 - 180 | Slower reaction rate than K2CO3. Conversion increases with temperature. | researchgate.net |

| Trioctylamine (TOA) | 120 - 180 | Slower reaction rate than K2CO3. Conversion increases with temperature. | researchgate.net |

Acrylation Reactions for Diacrylate Functionalization

The second major stage of the synthesis involves the functionalization of the Bis(2-hydroxyethyl) Bisphenol A Ether intermediate with acrylate (B77674) groups. This is typically achieved through esterification.

The most direct pathway for acrylation is the esterification of the terminal hydroxyl groups of the intermediate with acrylic acid in the presence of an acid catalyst. smolecule.com This reaction follows a nucleophilic acyl substitution mechanism, where the hydroxyl oxygen of the intermediate attacks the carbonyl carbon of the acrylic acid, leading to the formation of an ester linkage and the elimination of water. smolecule.com Alternatively, more reactive derivatives of acrylic acid, such as acid chlorides or anhydrides, can be used to drive the reaction to completion under milder conditions. smolecule.com

Controlling the reaction conditions during acrylation is crucial to prevent unwanted side reactions, particularly the premature polymerization of the acrylate double bonds. To inhibit this, radical scavengers such as hydroquinone (B1673460) or its monomethyl ether are often added to the reaction mixture. sigmaaldrich.commdpi.com

The esterification is typically carried out at elevated temperatures, for instance around 95°C, to achieve a reasonable reaction rate. mdpi.com The efficiency of the reaction is high, with one alternative synthetic route reporting a conversion of 90% at 140°C over 8 hours. researchgate.net The progress of the reaction can be monitored by spectroscopic methods to confirm the formation of the ester bonds and the consumption of the hydroxyl groups. mdpi.com

Strategies for Isolation and Purification of the Compound

After the synthesis, a multi-step purification process is necessary to remove catalysts, unreacted starting materials, solvents, and by-products.

A key initial step is the neutralization of the catalyst used in the ethoxylation stage. If a base catalyst like KOH was used, it is typically neutralized with a mineral acid, with phosphoric acid being preferred over sulfuric or hydrochloric acid to prevent color formation and equipment corrosion. google.com An alternative is the use of a weak organic acid like glacial acetic acid. google.com The resulting salt can then be removed. One effective method involves treatment with a colloidal metal silicate, such as magnesium silicate, which facilitates the removal of the salt by filtration. google.com

Further purification may involve washing steps with aqueous solutions to remove any remaining water-soluble impurities. For related compounds, washing the crystalline product with an organic solvent like toluene (B28343) has been shown to be effective at removing occluded impurities. google.com The final product is a viscous liquid, and care must be taken to remove any residual solvents or volatile components, which can be achieved through techniques like vacuum outgassing. google.com

Exploration of Sustainable and Green Synthetic Approaches

The chemical industry is increasingly focusing on the development of sustainable and green synthetic methodologies to minimize environmental impact. For the synthesis of this compound, several innovative approaches are being explored that align with the principles of green chemistry, such as the use of renewable feedstocks, atom economy, and safer solvents and catalysts.

One of the primary areas of investigation is the replacement of conventional petroleum-based precursors with renewable alternatives. Lignin (B12514952), an abundant and complex aromatic biopolymer, is a promising feedstock for the production of bio-based phenols. osti.govresearchgate.netacs.org Through processes like catalytic reduction and oxidation, lignin can be broken down into valuable aromatic compounds that can serve as precursors for bisphenol A (BPA) analogs, such as bisguaiacols. liberty.edu Research into the synthesis of these bio-based bisphenols from sources like creosol, which can be derived from lignin, is ongoing. nih.gov While the direct synthesis of this compound from these renewable precursors is still an area of active research, the development of sustainable routes to its key building blocks is a significant step forward.

Another key aspect of green synthesis is improving the atom economy of reactions, which aims to maximize the incorporation of all materials used in the process into the final product. A notable advancement in this area is the development of a one-pot synthesis of ethoxylated bisphenol A acrylate. researchgate.netaiche.org This method, which reacts bisphenol A acrylate with ethylene oxide, is described as more atom-economic than traditional multi-step processes. researchgate.netaiche.org Research has shown that a conversion of 90% can be achieved at 140°C over 8 hours using a 1% by weight heterogeneous acid-base bifunctional catalyst. researchgate.net

The ethoxylation step in the synthesis of this compound traditionally uses ethylene oxide, a highly reactive and hazardous substance. A greener alternative that has been extensively studied is the use of ethylene carbonate. google.comresearchgate.netgoogle.comsmith.edu Ethylene carbonate is less hazardous and can react with bisphenol A to yield the desired bis(2-hydroxyethyl ether) intermediate. Various catalytic systems have been explored for this reaction, with some studies reporting yields as high as 100%. google.com For instance, using triphenylphosphine as a catalyst at 160°C resulted in a 100% yield in 2.5 hours. google.com Another study using sodium hydroxide as a catalyst at 180°C achieved a 100% yield in just 10 minutes. google.com

The use of innovative process technologies like flow chemistry and microwave-assisted synthesis also contributes to greener chemical production. Flow chemistry, which involves the continuous pumping of reactants through a reactor, can offer better temperature control, improved safety, and higher yields compared to traditional batch processes. ijcce.ac.irdrugdiscoverytrends.com This has been demonstrated in the kilogram-scale synthesis of related bisphenol derivatives. ijcce.ac.ir Microwave-assisted synthesis is another technique that can significantly reduce reaction times and improve yields, as seen in the synthesis of BPA mimics like bisguaiacol F. liberty.eduliberty.edu

Enzymatic catalysis presents a highly promising avenue for the green synthesis of acrylates. google.comlongdom.org Enzymes, such as lipases, can catalyze acrylations under mild conditions, often in the absence of harsh solvents and with high selectivity, thus avoiding the need for protecting groups and reducing the formation of byproducts. google.com While specific research on the enzymatic synthesis of this compound is emerging, the successful application of enzymes in the synthesis of other polyol acrylates suggests its potential for this compound as well. google.com

Furthermore, the development of solvent-free reaction conditions is a cornerstone of green chemistry. For the acrylation step, processes that utilize apolar solvents in the absence of an aqueous phase have been developed, which can simplify product purification and reduce waste. google.com

The following table summarizes key research findings on some of the sustainable synthetic approaches for the precursors of this compound:

| Synthetic Approach | Precursors | Catalyst | Reaction Conditions | Yield/Conversion | Key Green Aspect |

|---|---|---|---|---|---|

| One-pot Ethoxylation and Acrylation | Bisphenol A acrylate, Ethylene oxide | Heterogeneous acid-base bifunctional catalyst | 140°C, 8 hours, 1% wt catalyst | 90% conversion | Improved atom economy |

| Ethoxylation with Ethylene Carbonate | Bisphenol A, Ethylene carbonate | Triphenylphosphine | 160°C, 2.5 hours | 100% yield | Use of a safer alternative to ethylene oxide |

| Ethoxylation with Ethylene Carbonate | Bisphenol A, Ethylene carbonate | Sodium hydroxide | 180°C, 10 minutes | 100% yield | Use of a safer alternative to ethylene oxide |

| Ethoxylation with Ethylene Carbonate | Bisphenol A, Ethylene carbonate | Potassium iodide | 150°C, 4 hours | High yield | Use of a safer alternative to ethylene oxide |

| Microwave-Assisted Synthesis of BPA-mimic | Vanillyl alcohol, Guaiacol | Amberlyst resin | 65-100°C | 40-60% yield | Reduced reaction time, use of renewable precursors |

Polymerization Mechanisms and Kinetic Studies

Free-Radical Polymerization of Bisphenol A bis(2-hydroxyethyl ether) Diacrylate

Free-radical polymerization is a chain-growth process involving the sequential addition of monomer units to a growing radical chain. For this compound, this process is characterized by initiation, propagation, and termination steps that lead to the formation of a highly crosslinked three-dimensional network.

Initiation Systems and Photoinitiator Chemistry

The polymerization of this compound is initiated by free radicals generated from an initiator molecule. In photopolymerization, this is achieved through the use of photoinitiators that absorb light (UV or visible) and subsequently produce reactive radical species. epo.org

Photoinitiators are broadly classified into two types:

Type I Photoinitiators (Cleavage): These initiators undergo unimolecular bond cleavage upon light absorption to yield free radicals. epo.orgnih.gov An example used in curing resins including ethoxylated bisphenol A diacrylates is Irgacure 819. expresspolymlett.com

Type II Photoinitiators (H-abstraction): These systems require a co-initiator or synergist (often a tertiary amine) to generate radicals. Upon excitation by light, the photoinitiator abstracts a hydrogen atom from the co-initiator, creating the initiating radical. epo.orgnih.gov A common Type II system used for curing ethoxylated bisphenol A diacrylate resins involves camphorquinone (CQ) as the photoinitiator and an amine like ethyl 4-(dimethylamino)benzoate (EDAB). amazonaws.com For instance, bis(diethylamino)benzophenone (BDAB) has been successfully used for the two-photon polymerization of ethoxylated bisphenol A dimethacrylate (EBPADMA). nih.gov

The choice of photoinitiator system is critical as it influences the curing speed, the depth of cure, and the final properties of the polymer network. The efficiency of initiation depends on the initiator's absorption spectrum matching the emission spectrum of the light source and its quantum yield for radical generation.

Elucidation of Chain Propagation and Termination Kinetics

Once initiated, the polymerization proceeds through chain propagation, where the radical end of a growing polymer chain adds across the carbon-carbon double bond of a monomer molecule. The rate of polymerization is essentially the rate of propagation, which is proportional to the concentration of both the growing chain radicals and the monomer. uvebtech.com

Termination of the growing polymer chains occurs primarily through two mechanisms:

Combination (Coupling): Two growing radical chains react to form a single, non-reactive polymer chain.

Disproportionation: A hydrogen atom is transferred from one growing chain to another, resulting in two terminated polymer chains, one with a saturated end and the other with an unsaturated end. uvebtech.com

The kinetics of free-radical polymerization can be described by the following general rate expression, which shows the rate of polymerization (Rp) is proportional to the monomer concentration ([M]) and the square root of the initiator concentration ([I]):

Rp = kp (kdf/ kt)1/2 [M] [I]1/2

Where:

kp is the rate constant for propagation

kd is the rate constant for initiator dissociation

kt is the rate constant for termination

f is the initiator efficiency

Role of Diacrylate Functionality in Crosslinking Density

The presence of two acrylate (B77674) functional groups in the this compound molecule is fundamental to the formation of a crosslinked polymer network. During polymerization, each monomer unit can be incorporated into two different growing polymer chains, acting as a crosslinking agent.

This bifunctionality leads to the creation of a three-dimensional network structure, which imparts high thermal stability, chemical resistance, and mechanical strength to the final material. The crosslink density, or the number of crosslinks per unit volume, is a critical parameter that dictates the material's properties. A higher crosslink density generally leads to a higher glass transition temperature (Tg), increased hardness and modulus, and reduced solvent swellability. researchgate.net Studies on bisphenol-A-based epoxy resins have shown that the Tg increases with crosslink density. researchgate.net The final conversion of the acrylate double bonds can be limited by the vitrification of the material, where the increasing Tg reaches the curing temperature, severely restricting molecular mobility. expresspolymlett.com

Photopolymerization Characteristics and Curing Dynamics

Photopolymerization, or UV/Visible light curing, is a widely used method for polymerizing this compound due to its high speed, low energy consumption, and solvent-free nature. mdpi.com

Ultraviolet and Visible Light-Induced Curing Processes

The curing process is initiated by exposing the monomer, mixed with a suitable photoinitiator, to a light source of appropriate wavelength.

UV Curing: Typically utilizes mercury-vapor lamps or UV LEDs emitting in the range of 250-400 nm. Type I photoinitiators are often employed for UV curing.

Visible Light Curing: Uses light sources such as LED lamps emitting in the blue region of the spectrum (e.g., 470 nm). amazonaws.com Type II photoinitiator systems, like camphorquinone/amine, are commonly used for visible light curing as they have significant absorption in this range. amazonaws.comresearchgate.net

The curing process transforms the liquid resin into a solid polymer. The reaction kinetics can be monitored in real-time using techniques such as photo-Differential Scanning Calorimetry (photo-DSC) or Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy, which tracks the disappearance of the acrylate C=C double bonds. mdpi.comresearchgate.net

Investigation of Curing Rates and Degrees of Conversion

The rate of curing and the final degree of conversion are influenced by several factors, including light intensity, photoinitiator type and concentration, monomer viscosity, and temperature. imaging.orgmdpi.com Higher light intensity and initiator concentration generally lead to faster polymerization rates. imaging.org

Research on the photopolymerization of Bisphenol A ethoxylate diacrylate (BPAEDA) resins formulated with 0.2 wt% camphorquinone (CQ) and 0.5 wt% ethyl 4-(dimethylamino)benzoate (EDAB) provides insight into its curing dynamics under different light conditions. The maximum rate of C=C double bond conversion was measured upon irradiation with either blue light (470 nm) or UV light (365 nm).

| Irradiation Condition | Light Intensity (mW/cm²) | Maximum C=C Conversion Rate (M·s⁻¹) |

|---|---|---|

| 470 nm Light | 100 | 0.66 |

| 365 nm Light | 30 | 0.17 |

| Concurrent 470 nm and 365 nm Light | 100 and 30 | 0.74 |

Data sourced from a study on the photopolymerization of BPAEDA resins. amazonaws.com

The final degree of conversion is often limited by vitrification, where the polymer network becomes glassy and traps unreacted functional groups. expresspolymlett.com For multifunctional monomers like diacrylates, the final conversion may not reach 100% due to the restricted mobility of reactive sites within the highly crosslinked structure. imaging.org

Formation of Crosslinked Polymeric Networks

This compound serves as a cross-linking monomer, designed to enhance the mechanical properties of polymeric systems . Its molecular architecture, which combines the rigidity of bisphenol A with the reactive functionality of diacrylate groups, facilitates the formation of three-dimensional polymer networks upon polymerization . These networks are characterized by their high durability and chemical resistance, making them suitable for a variety of high-performance applications chemblink.com.

The process of network formation begins with the initiation of polymerization, where the acrylate groups react to form polymer chains. As the reaction progresses, these chains become interconnected, leading to a significant increase in viscosity. The gel point is a critical stage in this process, marking the transition from a viscous liquid to a solid-like gel, where a continuous network has formed throughout the material.

Early research into related bisphenol A-based diacrylates focused on understanding and controlling gelation to achieve desired molecular weights and prevent premature solidification during synthesis . The kinetics of network formation can be studied using techniques like differential scanning calorimetry (DSC), which measures the heat released during the exothermic polymerization reaction mdpi.commdpi.com. For similar systems, it has been observed that if the reaction temperature is not higher than the glass transition temperature at the gel point (Tg, gel), a process called vitrification can occur, which restricts the curing reaction nih.gov.

Interpenetrating Polymer Networks (IPNs) are advanced materials where two or more polymer networks are physically intertwined at a molecular level without covalent bonds between them smolecule.comsemanticscholar.org. This unique structure is achieved by polymerizing a second network within a pre-existing first network smolecule.com. This compound can be used to form one of the constituent networks in an IPN system smolecule.comsmolecule.com.

The formation of IPNs involving bisphenol A diacrylate (BADA) and other polymers, such as diglycidyl ether of bisphenol-A (DGEBA), has been studied to understand the kinetic interactions between the simultaneously curing networks nycu.edu.tw. In such systems, chain entanglements create a sterically hindered environment, which can decrease the reaction rate constants and increase the activation energies compared to the individual component networks nycu.edu.tw. The increased viscosity and potential for vitrification in the IPN system can restrain chain mobility and hinder the diffusion of reactive species nycu.edu.tw.

The crosslinking density is a crucial parameter in determining the final properties of these IPNs. Higher crosslinking densities typically lead to increased stiffness and strength, though they may also reduce elongation at break smolecule.com.

Table 1: Properties of Interpenetrating Polymer Networks (IPNs)

| Property | Typical Value/Observation | Reference |

|---|---|---|

| Crosslinking Density | 2.5 to 4.2 × 10³ moles/m³ | smolecule.com |

| Kinetic Effect | Decreased rate constants and increased activation energies compared to individual networks. | nycu.edu.tw |

| Structural Feature | Two or more networks are physically intertwined at the molecular scale. | smolecule.com |

Influence of Molecular Structure on Polymerization Performance

The molecular structure of this compound is central to its polymerization behavior and the properties of the resulting polymer. The key structural features are the central bisphenol A (BPA) core and the terminal acrylate groups connected by hydroxyethyl ether linkages .

Bisphenol A Core : The BPA core, with its two phenyl rings connected by an isopropylidene bridge, imparts significant rigidity, thermal stability, and mechanical strength to the polymer network . The incorporation of this rigid structure into a copolymer network can lead to enhanced glass transition temperatures (Tg) smolecule.com.

Acrylate Groups : The two terminal acrylate groups are highly reactive functional groups that enable the monomer to undergo free-radical polymerization, leading to the formation of a highly crosslinked network sigmaaldrich.com. The presence of two acrylate groups per molecule allows it to act as an effective cross-linking agent .

Ether Linkages : The hydroxyethyl ether linkages provide a degree of flexibility to the molecule and can improve its solubility in organic solvents, making it adaptable for various polymer applications .

In studies comparing Bisphenol A epoxy acrylate (BAEA) with more flexible structures, it was found that the absence of a rigid aromatic moiety in the main chain leads to a lower glass transition temperature mdpi.com. This demonstrates the direct impact of the rigid BPA core on the thermal properties of the final cured material.

Effects of Thermal Post-Curing on Network Evolution

Thermal post-curing is a critical step often employed after the initial polymerization to complete the reaction and enhance the final properties of the thermoset material. During the initial curing stage, especially in rapid processes like photopolymerization, some reactive groups may remain unreacted due to restricted mobility as the network vitrifies nih.gov.

A post-curing step, which involves heating the polymer to a temperature above its glass transition temperature (Tg), provides the necessary molecular mobility for the remaining functional groups to react. This process leads to an increase in the crosslinking density of the network. For similar UV-cured acrylate systems, a post-curing step at elevated temperatures (e.g., 100°C) is used before mechanical analysis to ensure the curing reaction is complete mdpi.com.

Advanced Polymeric Materials and Research Applications

Development of Polymeric Electrolytes for Electrochemical Device Research

Bisphenol A bis(2-hydroxyethyl ether) diacrylate serves as a critical cross-linking monomer in the development of solid and gel polymer electrolytes for electrochemical devices. sfdchem.comchemicalbook.com Its primary function is to enhance the mechanical properties and dimensional stability of the electrolyte membrane without significantly compromising ionic conductivity. sfdchem.comchemicalbook.com

In research focused on poly(ethylene oxide) (PEO)-based gel polymer electrolytes, ethoxylated bisphenol A diacrylates (BPAEDA) with varying lengths of ethylene (B1197577) oxide chains have been used as cross-linkers. researchgate.net The incorporation of BPAEDA into the PEO matrix creates a stable, three-dimensional network that entraps the liquid electrolyte, thereby improving mechanical strength and elongation. researchgate.net Studies have shown that the length of the ethylene oxide unit on the BPAEDA molecule influences the electrolyte's properties; longer chains can lead to higher ionic conductivity. researchgate.net For instance, a polymer electrolyte formulated with a BPAEDA cross-linker (with 15 ethylene oxide units) and 70 wt.% liquid electrolyte demonstrated an ionic conductivity of 3.47 × 10⁻³ S/cm at 30°C. researchgate.net Furthermore, these cross-linked electrolytes exhibit a wide electrochemical stability window, extending beyond 4.5V versus Li/Li+, making them suitable candidates for investigation in high-voltage lithium-ion battery applications. researchgate.net

| Property | Value | Conditions |

|---|---|---|

| Ionic Conductivity | 3.47 × 10⁻³ S/cm | 30°C, BPAEDA with n=15 EO units, 70 wt.% liquid electrolyte |

| Electrochemical Stability Window | > 4.5 V | vs. Li/Li⁺ |

| Lithium Cycling Efficiency | ~80% | - |

Application in High-Performance Coatings and Adhesives Technologies

The diacrylate functionality and the bisphenol A backbone make this monomer highly suitable for formulations of high-performance coatings and adhesives, where durability, chemical resistance, and strong adhesion are required. chemblink.com It is frequently used in systems that cure via free-radical polymerization, particularly those initiated by ultraviolet (UV) light.

Bisphenol A-based epoxy acrylates are principal components in many UV-curable coatings. Research has been conducted to study their curing behavior and the properties of the resulting films. In one such study, the curing and flammability properties of a coating based on Bisphenol A epoxy acrylate (B77674) (BAEA), a structurally similar oligomer, were investigated when blended with a novel phosphorus-containing flame retardant monomer, DAPP. mdpi.comnih.gov The UV curing kinetics were analyzed, and the thermal stability and combustion behavior of the cured films were characterized. mdpi.com The results indicated that the incorporation of the DAPP monomer influenced the final properties of the cured material. For example, compounding 30 mol% of DAPP with BAEA resulted in a significant reduction in the heat release rate and an increase in the Limiting Oxygen Index (LOI), which is a measure of the minimum oxygen concentration required to support combustion. mdpi.comnih.gov

| BAEA/DAPP Molar Ratio | Limiting Oxygen Index (LOI) | Heat Release Rate (HRR) (KW/m²) | Char Yield at 700°C (%) |

|---|---|---|---|

| 100/0 | 20.0 | 450.41 | 10.1 |

| 90/10 | 22.5 | 336.52 | 13.5 |

| 80/20 | 24.0 | 220.21 | 16.2 |

| 70/30 | 26.0 | 156.43 | 18.5 |

Utilization in Additive Manufacturing and Three-Dimensional Printing Research

The rapid curing characteristics of acrylate monomers make them ideal for vat polymerization-based 3D printing technologies like stereolithography (SLA) and Digital Light Processing (DLP). uvebtech.com this compound and related compounds are used to formulate photocurable resins for these processes, enabling the fabrication of complex, high-resolution three-dimensional objects. mdpi.comresearchgate.net

In DLP 3D printing, a liquid photopolymer resin is selectively cured layer-by-layer by a projected light source. researchgate.net Bisphenol A-based epoxy acrylates are often used as the primary oligomer in these resin formulations due to the excellent mechanical and thermal properties they impart to the final printed object. researchgate.netresearchgate.net However, their high viscosity often necessitates the use of reactive diluents to achieve a viscosity suitable for the DLP process. researchgate.net

Research into these formulations involves optimizing the concentration of the oligomer, reactive diluents, and photoinitiator to achieve desired properties such as curing speed, printing accuracy, and the mechanical strength of the cured part. researchgate.net For example, one study focused on a photosensitive resin for 3D printing using a synthesized bisphenol A epoxy acrylate prepolymer. researchgate.net The investigation determined an optimal formulation that yielded a tensile strength of 15.6 MPa and a melting temperature of 263.4 °C. researchgate.net Another study specifically tailored a bisphenol A-based epoxy acrylate resin for a DLP printer with a 50 μm accuracy, demonstrating the importance of formulation in high-resolution applications. researchgate.net

| Component | Mass Fraction (%) | Resulting Property | Value |

|---|---|---|---|

| Photoinitiator (Benzophenone) | 8 | Tensile Strength | 15.6 MPa |

| Active Diluent | 20 | Melting Temperature | 263.4 °C |

| Filler (Silica) | 1 | - | - |

The precision of light-based 3D printing techniques, combined with suitably formulated resins, allows for the creation of complex and intricate polymeric architectures for scientific research. A notable application is in the field of tissue engineering and microfluidics. Research has demonstrated the use of a related compound, bisphenol-A ethoxylate dimethacrylate (BEMA), to 3D print high-resolution microchannels within tissue-mimicking materials. nih.gov

This process requires careful characterization of the resin's curing properties, specifically the penetration depth (Dp) of the light and the critical energy (Ec) required for polymerization. nih.gov By precisely controlling the energy delivered to each layer, researchers can fabricate complex internal structures, such as networks of microchannels with dimensions on the order of hundreds of micrometers. nih.gov These fabricated architectures serve as valuable tools for biological studies, such as modeling tissues and organs or creating microfluidic devices for chemical and biological analyses. nih.gov The ability to create such detailed structures is directly linked to the photochemical reactivity and properties of the monomer used in the resin formulation.

Contributions to Research Scaffolds and Biomimetic Polymer Matrix Design

This compound, also known as Bisphenol A ethoxylate diacrylate (BPAEDA), serves as a critical monomer in the development of advanced polymeric materials for biomedical research. Its molecular structure, featuring a rigid bisphenol A core and flexible ethoxylated side chains capped with reactive acrylate groups, allows for the formation of cross-linked networks with tunable properties. These characteristics make it a valuable component in the design of research scaffolds and matrices that mimic biological environments.

Creation of Three-Dimensional Polymeric Frameworks for Cell Culture Studies

The application of BPAEDA and its derivatives is significant in the field of tissue engineering, particularly in the creation of three-dimensional (3D) scaffolds that provide a structural framework for cell adhesion, proliferation, and differentiation. These scaffolds aim to replicate the complex architecture of the natural extracellular matrix.

Researchers have successfully utilized Bisphenol A ethoxylate dimethacrylate (BEMA), a closely related compound, to fabricate hydrogels for 3D printing of high-resolution microchannels that mimic soft tissue. nih.govresearchgate.net These hydrogels are prepared by dissolving the BEMA polymer in deionized water, followed by the addition of a photoinitiator, such as lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), to enable photopolymerization when exposed to light. nih.gov This process allows for the creation of intricate structures with channel diameters as small as 150 µm, providing a non-cytotoxic environment that supports cell adhesion. nih.govresearchgate.net The mechanical and acoustic properties of these BEMA hydrogels are comparable to those of soft tissues, making them suitable for developing platforms for controlled microvascular investigations. nih.gov

Another approach involves the synthesis of photosensitive resins for 3D printing using Bisphenol A epoxy acrylate as the oligomer matrix. researchgate.net By combining the prepolymer with active diluents and photoinitiators, researchers can fabricate complex polymer scaffolds suitable for in vitro applications like early-stage drug screening and tissue regeneration. researchgate.netucsd.edu The ability to create such high-resolution, biocompatible frameworks is a critical advancement in generating realistic 3D models for cell culture studies. nih.govucsd.edu

Table 1: Properties of BEMA Hydrogels for 3D Scaffolds

| Property | Value | Description |

| Polymer Concentration | 20% w/w in deionized water | The concentration of Bisphenol A ethoxylate dimethacrylate (BEMA) used to form the hydrogel resin. nih.gov |

| Photoinitiator | 39 mM LAP | Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) used to initiate polymerization upon light exposure. nih.gov |

| Curing Energy (Ec) | 83.62 (±0.25) mJ/cm² | The energy required to cure layers of the hydrogel, allowing for fine-tuning of the 3D printing process. nih.gov |

| Minimum Channel Diameter | 150 µm | The smallest functional characteristic channel diameter that can be successfully printed. nih.gov |

| Cell Viability | > 95% | Percentage of viable C3H10T1/2 cells seeded on similar 3D printed scaffolds, indicating non-cytotoxicity. nih.gov |

Integration into Polymer Composites for Structural and Morphological Research

BPAEDA and its analogs are frequently integrated as matrix resins in polymer composites, where they significantly contribute to the material's mechanical strength and thermal stability. chemblink.com The cross-linking capabilities of the diacrylate functional groups lead to the formation of durable, chemically resistant networks. chemblink.com

In dental materials research, Bisphenol A ethoxylate dimethacrylate (Bis-EMA) is a common monomer in composite resins. redalyc.orgmdpi.com Studies on these composites provide valuable insights into their structural and morphological behavior. For instance, scanning electron microscopy (SEM) has been used to analyze the surface topography of dental composites containing Bis-EMA after immersion in various solutions. redalyc.org These investigations revealed morphological changes such as erosion and the formation of cracks, with filler particles protruding from the surface, highlighting the material's response to environmental conditions. redalyc.org

The composition of the resin matrix directly impacts the mechanical properties of the composite. Research on experimental composites formulated with ethoxylated bisphenol A dimethacrylate (EBPADMA) has shown that variations in the monomer ratios affect properties like biaxial flexure strength. nih.gov Such studies are crucial for understanding the structure-property relationships in these materials and for designing composites with enhanced durability for high-performance applications, including those in the aerospace and automotive sectors. chemblink.comnih.gov

Novel Composite Material Development and Characterization

The versatility of this compound allows for its use in developing novel composite materials. By strategically combining it with various fillers and functionalizing the polymer matrix, researchers can create materials with properties tailored to specific, advanced applications.

Incorporation with Diverse Inorganic and Organic Fillers

The performance of composites based on BPAEDA is heavily influenced by the type and concentration of fillers incorporated into the resin matrix. These fillers can be inorganic or organic in nature.

Inorganic Fillers: In the development of dental resin composites, silanized inorganic glass fillers are blended with a resin matrix that often includes Bis-EMA. mdpi.comnih.gov The filler content is a critical parameter; studies have shown that increasing the concentration of inorganic fillers from 70 wt% to 76 wt% can significantly enhance mechanical properties while reducing volumetric shrinkage. mdpi.comresearchgate.net Other inorganic fillers, such as colloidal silica, barium glass, and zirconia-amorphous calcium phosphate (B84403) (ACP), are also used to improve the strength, radiopacity, and bioactive potential of the composites. nih.govnih.gov For example, composites containing 40% by mass of milled zirconia-ACP filler exhibited greater mechanical strength compared to those with unmilled ACP. nih.gov

Organic Fillers: Organic fillers are also being explored to create more sustainable and functional biocomposites. Lignin (B12514952), an abundant natural polymer, has been used as an eco-friendly component in composites where the matrix is Bisphenol A glycerolate diacrylate, a related vinyl ester resin. mdpi.com The lignin can act as a filler, with interactions occurring between its hydroxyl groups and the carbonyl groups of the acrylate matrix. mdpi.com Furthermore, modifying the lignin to introduce reactive groups (e.g., methacrylation) allows it to participate in the creation of the polymer network, further enhancing the composite's properties. mdpi.com

Table 2: Effect of Inorganic Filler Content on Bis-EFMA-based Dental Composite Properties

| Filler Content (wt%) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Compressive Strength (MPa) | Volumetric Shrinkage (%) |

| 70 | 100.3 ± 10.5 | 8.9 ± 0.6 | 350.2 ± 20.1 | 1.8 ± 0.1 |

| 72 | 115.7 ± 9.8 | 10.1 ± 0.8 | 385.6 ± 18.9 | 1.6 ± 0.1 |

| 74 | 128.4 ± 11.2 | 11.5 ± 0.9 | 410.3 ± 22.4 | 1.4 ± 0.1 |

| 76 | 135.6 ± 12.1 | 12.8 ± 1.1 | 435.8 ± 25.6 | 1.2 ± 0.1 |

| Data adapted from studies on Bisphenol A-free ethoxylated methacrylate (B99206) (Bis-EFMA) composites. mdpi.comresearchgate.net |

Design of Functionalized Polymeric Matrices for Tailored Applications

By modifying the polymer backbone or incorporating specific co-monomers, matrices containing BPAEDA can be functionalized for a range of specialized applications beyond structural roles.

One area of research involves the development of photoactive materials. Copolymers have been synthesized from Bisphenol A ethoxylate diacrylate (BPAEDA) and azobenzene-containing monomers. researchgate.net These materials exhibit nonlinear optical (NLO) activity, which is crucial for applications in photonics and optical data storage. The incorporation of the azobenzene (B91143) units into the cross-linked BPAEDA network results in a functionalized matrix with tailored optical properties. researchgate.net

In the field of energy storage, Bisphenol A ethoxylate diacrylate (BAED) has been used as a cross-linker to create quaternary gel electrolyte systems. These functionalized gels exhibit enhanced ionic conductivity and thermal stability, making them suitable for use in energy storage devices. The cross-linked BAED network provides the necessary mechanical integrity for the electrolyte system.

Other tailored applications include the formulation of UV-curable coatings and adhesives, where the rapid curing of the diacrylate groups upon exposure to UV light creates hard, durable, and chemically resistant surfaces. chemblink.comashland.com Additionally, BPAEDA is a precursor for polymer nanocoatings used in flexible packaging and can be used to synthesize hydrophilic epoxy resins that improve bonding performance on wet surfaces. thescipub.com These examples demonstrate the design of functionalized polymeric matrices where BPAEDA provides the core structure that is tailored for specific, high-performance applications.

Degradation Pathways and Environmental Occurrence

Hydrolytic Degradation Mechanisms of Ester and Ether Linkages

The structure of Bisphenol A bis(2-hydroxyethyl ether) diacrylate contains both ester and ether linkages, each susceptible to hydrolytic degradation under certain conditions. The ester groups are generally more prone to hydrolysis than the ether linkages.

The hydrolysis of ester bonds is a well-documented reaction that can be catalyzed by acids or bases. researchgate.net In the context of bisphenol A derivatives, the cleavage of ester linkages can lead to the formation of Bisphenol A (BPA) and other byproducts. researchgate.net For instance, studies on Bisphenol A dimethacrylate (Bis-DMA), a related compound, have shown that it can be converted to BPA through hydrolysis, particularly in the presence of salivary esterase enzymes. researchgate.netresearchgate.net

Conversely, the ether bonds in compounds like Bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA) are reported to be more resistant to hydrolysis under physiological conditions. researchgate.netindustrialchemicals.gov.au This suggests that the ether linkages in this compound would also exhibit greater stability compared to the acrylate (B77674) ester groups. However, under specific and more aggressive conditions, such as in the presence of certain acids or bases, the degradation of ether linkages can also occur.

The primary degradation product of concern from the hydrolysis of many bisphenol A-based monomers is Bisphenol A (BPA) itself, a known endocrine disruptor. researchgate.net Research on various BPA derivatives used in dental resins, such as Bis-GMA, ethoxylated bisphenol A dimethacrylate (Bis-EMA), and Bisphenol A diglycidyl ether (BADGE), has indicated the potential for BPA release. kuleuven.be This release can occur either due to impurities from the manufacturing process or as a result of degradation of the monomer. nih.gov

In a study investigating several BPA-based monomers, it was found that under alkaline conditions, compounds like 2,2-Bis(4-methacryloxypropoxyphenyl)propane (BisPMA) and BADGE degraded into BPA. researchgate.net The conversion rate of these monomers to BPA was observed to be in the range of 0.0003% to 0.0025%. nih.gov For compounds with ester linkages, acid-catalyzed hydrolysis can produce intermediate products such as monomethacrylates alongside BPA. nih.gov In the case of this compound, hydrolysis would likely lead to the formation of Bisphenol A bis(2-hydroxyethyl ether) and acrylic acid, with the potential for further degradation to BPA under certain conditions.

The rate of hydrolytic degradation is significantly influenced by several factors, including pH, temperature, and the composition of the surrounding medium. Studies on the hydrolysis of Bisphenol A diglycidyl ether (BADGE) in different water-based food simulants provide insights into these influencing factors. The degradation of BADGE was found to follow first-order kinetics. researchgate.net

The half-life of BADGE varied considerably across different media, being longest in ethanol (B145695) and shortest in acetic acid. researchgate.net This indicates that acidic conditions can accelerate the hydrolysis of certain bisphenol A derivatives. The mechanism in acidic solutions is thought to involve active hydrogens, while in other media, the formation of acid/base adducts plays a more significant role. researchgate.net Temperature is another critical factor, with higher temperatures generally increasing the rate of hydrolysis. researchgate.net For example, a hydrolysis model for BADGE at a neutral pH of 7 predicted half-lives of 11, 4.6, 2.0, and 1.4 days at temperatures of 15, 25, 35, and 40°C, respectively. who.int

Table 1: Predicted Half-life of BADGE at pH 7 at Various Temperatures

| Temperature (°C) | Half-life (days) |

| 15 | 11 |

| 25 | 4.6 |

| 35 | 2.0 |

| 40 | 1.4 |

This interactive data table is based on findings for Bisphenol A diglycidyl ether (BADGE), a related compound.

Photodegradation Studies in Polymeric Systems

When incorporated into polymeric systems and exposed to ultraviolet (UV) radiation, such as from sunlight, this compound can undergo photodegradation. This process can alter the chemical structure and physical properties of the polymer. Research on bisphenol A polycarbonate (BPA-PC), a widely used polymer, has identified two primary photodegradation mechanisms: photo-Fries rearrangement and photo-oxidation. semanticscholar.orgtue.nl

Photo-Fries rearrangement typically occurs at shorter UV wavelengths, while photo-oxidation is more prevalent at longer wavelengths, both of which are present in terrestrial sunlight. tue.nl For BPA-PC exposed to outdoor weathering conditions, photo-oxidation is the dominant degradation reaction. semanticscholar.org This process is initiated by radicals and can be autocatalytic. semanticscholar.org The presence of oxygen can lead to the formation of charge-transfer complexes with the polymer, which may absorb terrestrial sunlight and generate initiating radicals. tue.nl The degradation of BPA-PC can lead to yellowing and a reduction in transparency. tudelft.nl

The degradation of BPA itself in aqueous solutions can be enhanced by UV radiation, particularly in advanced oxidation processes involving substances like hydrogen peroxide (H₂O₂) or persulfate. mdpi.comnih.govnih.gov These processes generate highly reactive hydroxyl and sulfate (B86663) radicals that can effectively break down the BPA molecule. mdpi.comnih.gov

Environmental Partitioning and Mobility Studies

The environmental distribution of this compound is governed by its physicochemical properties, such as its water solubility and octanol-water partition coefficient (Log Kow). A safety summary for ethoxylated bisphenol A diacrylate indicates a Log Kow in the range of 3.66 to 4.16. arkema.com Another related compound, ethoxylated bisphenol A dimethacrylate, has a reported Log Kow in the range of 5.30 to 5.62. arkema.com These values suggest a moderate to high potential for the compound to adsorb to organic matter in soil and sediment, and a low to moderate potential for bioaccumulation in aquatic organisms. arkema.com The water solubility is reported to be low, at 0.425 mg/L at 20°C for the diacrylate. arkema.com

The tendency of an organic compound to partition between soil and water is often described by the soil organic carbon-water (B12546825) partition coefficient (Koc). The Log Kow values for ethoxylated bisphenol A diacrylate suggest that it will likely have a significant affinity for the organic fraction of soils and sediments. arkema.com This is supported by studies on BPA and its alternatives, which show that soil organic carbon content is a key factor influencing their sorption to soil. nih.gov

Table 2: Physicochemical Properties of Ethoxylated Bisphenol A Diacrylate and a Related Compound

| Compound | CAS Number | Log Kow/Log Pow Range | Water Solubility (mg/L at 20°C) |

| Ethoxylated bisphenol A diacrylate | 64401-02-1 | 3.66 - 4.16 | 0.425 |

| Ethoxylated bisphenol A dimethacrylate | - | 5.30 - 5.62 | 1.89 |

This interactive data table is based on data from safety summaries for the respective compounds. arkema.comarkema.com

Due to its very low vapor pressure (0.000000335 Pa at 20°C), this compound is not expected to be present in the atmosphere in significant quantities as a gas. arkema.com However, related compounds like BPA have been detected in atmospheric aerosols, suggesting that adsorption to particulate matter is a possible transport mechanism. researchgate.net The open burning of plastics has been identified as a potential emission source of atmospheric BPA. researchgate.net

Once in the atmosphere, organic compounds can be subject to photo-oxidation, primarily through reactions with hydroxyl radicals (•OH). While specific data on the atmospheric photo-oxidation of this compound is limited, studies on the photo-oxidation of BPA in aqueous solutions at near-neutral pH have shown that it can be degraded, a process primarily attributed to the generation of hydroxyl radicals. mdpi.com The presence of this compound in the atmosphere is likely to be associated with particulate matter, and its fate would be linked to the deposition of these particles.

Biodegradation Assessment in Simulated Environmental Compartments

Direct and detailed research on the biodegradation of this compound in simulated environmental compartments is not extensively available in peer-reviewed literature. However, data from assessments of structurally similar compounds, such as Ethoxylated Bisphenol A Diacrylate, provide insights into its likely environmental fate. These assessments often utilize standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), to determine the extent and rate of biodegradation under controlled laboratory conditions that simulate natural environments like water, soil, and sediment.

Ethoxylated Bisphenol A Diacrylate, a closely related substance, has been classified as "inherently biodegradable". arkema.com This classification suggests that the compound has the potential to be degraded by microorganisms. arkema.com Inherent biodegradability is typically assessed over a longer period and under favorable conditions, which may not always be representative of all environmental situations. Based on this classification, it is assumed that the substance would also be biodegradable in soil and sediment, and therefore is considered to be non-persistent in the environment. arkema.comarkema.com

The term "inherently biodegradable" often refers to results from tests like the OECD 301 series, which screen for ready biodegradability. oecd.orgaropha.com A substance is considered readily biodegradable if it shows significant mineralization (conversion to CO2, water, and biomass) within a short timeframe (e.g., 28 days) in these tests. oecd.org While specific percentage degradation values for Ethoxylated Bisphenol A Diacrylate are not publicly detailed, its classification implies a positive result in such screening tests.

Despite the potential for the acrylate and ethoxylated portions of the molecule to biodegrade, the core Bisphenol A (BPA) structure is a point of consideration. A draft evaluation has noted that the release of BPA through the degradation of the ether linkages in compounds like this compound is not expected under most conditions. industrialchemicals.gov.au This suggests that while the side chains may be susceptible to microbial action, the central BPA moiety may remain intact, or degrade at a much slower rate.

The following table summarizes the available biodegradation information for the closely related Ethoxylated Bisphenol A Diacrylate.

| Test Substance | Test Guideline (Inferred) | Simulated Compartment | Key Findings | Reference |

|---|---|---|---|---|

| Ethoxylated Bisphenol A Diacrylate | OECD 301 Series (e.g., 301B) | Aquatic Environment | Classified as inherently biodegradable. Not expected to be persistent. | arkema.com |

| Ethoxylated Bisphenol A Diacrylate | N/A (Extrapolation) | Soil and Sediment | Assumed to be biodegradable based on aquatic tests; considered non-persistent. | arkema.comarkema.com |

| This compound | N/A (Evaluation) | General Environment | Degradation of ether linkages to release Bisphenol A is not expected under most conditions. | industrialchemicals.gov.au |

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Identification and Quantification

Chromatography is a cornerstone for separating Bisphenol A bis(2-hydroxyethyl ether) diacrylate from complex matrices and quantifying its presence. The choice of technique is dictated by the required sensitivity, the complexity of the sample, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of Bisphenol A-related compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. sigmaaldrich.com In this method, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. molnar-institute.comresearchgate.net

Methodologies for similar compounds, such as Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate, utilize a mobile phase consisting of acetonitrile and water, often with an acid like phosphoric acid or formic acid for mass spectrometry applications. sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using ultraviolet (UV) or fluorescence detectors (FLD). researchgate.neteag.com Fluorescence detection, in particular, offers high sensitivity and selectivity for phenolic compounds after excitation at an appropriate wavelength (e.g., 275 nm). molnar-institute.comscribd.com The use of modern core-shell particle columns can achieve adequate separation in very short times, often under 5 minutes. molnar-institute.comscribd.com

Table 1: Typical HPLC-FLD Conditions for Analysis of Bisphenol A Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., Poroshell 120 SB-C18, 100 mm x 4.6 mm, 2.7 µm) | molnar-institute.com |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) | molnar-institute.com |

| Flow Rate | ~1.5 mL/min | molnar-institute.com |

| Injection Volume | 10 µL | molnar-institute.com |

| Column Temperature | 30 °C | molnar-institute.com |

| Fluorescence Detection | Excitation: 275 nm, Emission: 305 nm | molnar-institute.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the trace analysis of volatile and semi-volatile organic compounds. dphen1.com For non-volatile compounds or those containing polar functional groups like Bisphenol A, derivatization is often necessary to increase volatility and thermal stability. dphen1.comresearchgate.net A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts polar hydroxyl groups into more volatile trimethylsilyl ethers. dphen1.comresearchgate.net However, for compounds like this compound, which lack free hydroxyl groups, direct GC-MS analysis may be possible.

The analysis is typically performed using a fused-silica capillary column, such as one coated with 5% diphenyl/95% dimethylpolysiloxane (DB 5-MS). agriculturejournals.cz The sample is injected into a heated inlet, vaporized, and separated on the column based on its boiling point and interaction with the stationary phase. The mass spectrometer then detects the separated components, providing both quantification and structural information based on their mass spectra and fragmentation patterns. dphen1.com For enhanced sensitivity and selectivity in complex matrices, selected ion monitoring (SIM) mode is often employed, where the mass spectrometer is set to detect only specific, characteristic ions of the target analyte. researchgate.netagriculturejournals.cz

Table 2: General GC-MS Parameters for Bisphenol Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | DB 5-MS (30 m × 0.32 mm i.d., 0.25 µm film thickness) | agriculturejournals.cz |

| Carrier Gas | Helium (~1.1 mL/min) | agriculturejournals.cz |

| Injector Temperature | 260 °C | agriculturejournals.cz |

| Oven Program | Initial temp 150°C, ramp to 270°C | agriculturejournals.cz |

| MS Detector | Electron Ionization (EI) at 70 eV | agriculturejournals.cz |

| Quantification Mode | Selected Ion Monitoring (SIM) | agriculturejournals.cz |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) combine the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. nih.gov This makes it the technique of choice for the comprehensive profiling and trace quantification of this compound and related compounds in complex samples. nih.govresearchgate.netresearchgate.net

The chromatographic separation is typically achieved using a reversed-phase column with a mobile phase of methanol or acetonitrile and water. nih.gov Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common ionization sources used. nih.govlcms.cz In positive ion mode, Bisphenol A derivatives often form ammonium adducts ([M+NH₄]⁺), which are used as precursor ions for MS/MS experiments. lcms.czdphen1.comnih.gov Tandem mass spectrometry provides definitive structural confirmation by fragmenting the precursor ion and analyzing the resulting product ions. This technique allows for the detection of the analyte at very low levels, often in the parts-per-billion (ppb) range or lower. nih.govnih.gov

Table 3: Common LC-MS/MS Method Parameters for BADGE Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography | Reversed-phase HPLC (C18 column) | nih.gov |

| Mobile Phase | Methanol/Water or Acetonitrile/Water gradient | researchgate.netnih.gov |

| Ionization Source | Heated Electrospray Ionization (H-ESI) or APCI, positive mode | lcms.czdphen1.com |

| Precursor Ion | Ammonium Adduct [M+NH₄]⁺ | lcms.cznih.gov |

| Detection | Triple Quadrupole Mass Spectrometer | nih.govdphen1.com |

| Quantification Limits | Typically in the µg/kg or µg/L range | nih.govnih.gov |

Spectroscopic Characterization of Monomer and Polymer Structures

Spectroscopic techniques are indispensable for elucidating the detailed molecular structure of this compound and for monitoring chemical changes during polymerization.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nsf.govnih.gov An FTIR spectrum provides a molecular "fingerprint" by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of different chemical bonds. semanticscholar.orgresearchgate.net For this compound, the spectrum would exhibit characteristic peaks for the various functional groups within its structure. researchgate.net

Key absorption bands would include strong peaks for the carbonyl (C=O) stretching of the acrylate (B77674) group, C-O stretching from the ether and ester linkages, and peaks corresponding to the aromatic ring (C=C stretching). researchgate.netucdavis.edu The disappearance or change in intensity of the acrylate C=C bond peak can be used to monitor the extent of cure during polymerization reactions.

Table 4: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=O (Acrylate Ester) | Stretching | 1735 - 1720 |

| C=C (Acrylate) | Stretching | 1640 - 1620 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-O (Ester/Ether) | Stretching | 1300 - 1000 |

| =C-H (Acrylate) | Bending | 1000 - 650 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the complete structural elucidation of organic molecules. nih.gov Both ¹H (proton) and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the unambiguous assignment of the molecular structure. researchgate.net

¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals for each type of proton. The isopropylidene methyl protons would appear as a sharp singlet, while the aromatic protons would show characteristic splitting patterns (doublets) in the aromatic region of the spectrum. The protons of the ethoxy and acrylate groups would appear as multiplets at specific chemical shifts, and their integration values would correspond to the number of protons in each environment.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. nih.govresearchgate.net The spectrum would show signals for the quaternary carbon of the isopropylidene group, the aromatic carbons, the carbons of the ethoxy chains, and the carbonyl and vinyl carbons of the acrylate groups. The precise chemical shifts help confirm the connectivity of the entire molecule.

Table 5: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Isopropylidene (-C(CH₃)₂) | ~1.6 | Singlet |

| Aromatic (-C₆H₄-) | ~6.8 - 7.2 | Doublets |

| Ethoxy (-O-CH₂-CH₂-O-) | ~4.1 - 4.4 | Multiplets |

| Acrylate (=CH₂) | ~5.8 - 6.4 | Doublets of doublets |

| Acrylate (=CH-) | ~6.1 | Doublet of doublets |

Table 6: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Acrylate (C=O) | ~166 |

| Aromatic (C-O) | ~156 |

| Aromatic (C-C(CH₃)₂) | ~144 |

| Acrylate (=CH₂) | ~128 - 131 |

| Aromatic (CH) | ~114 - 128 |

| Ethoxy (-O-CH₂-CH₂-O-) | ~63 - 66 |

| Isopropylidene (-C(CH₃)₂) | ~42 |

| Isopropylidene (-C(CH₃)₂) | ~31 |

Raman Spectroscopy for Vibrational Fingerprinting

Key expected Raman shifts would include:

Aromatic C-C stretching: Bands associated with the benzene rings of the bisphenol A moiety.

C-O-C stretching: Vibrations from the ether linkages.

C=C stretching: A prominent band from the acrylate double bonds.

C=O stretching: A strong signal corresponding to the carbonyl group of the acrylate.

CH, CH2, and CH3 deformations: Various bands related to the aliphatic portions of the molecule.

For comparison, studies on the parent compound, Bisphenol A (BPA), show characteristic Raman peaks that would likely be present, albeit with shifts due to the ethoxy and acrylate substitutions.

Thermal Analysis Techniques for Material Behavior

Thermal analysis techniques are essential for evaluating the material's response to temperature changes, providing critical data on its stability, phase transitions, and curing characteristics.

Thermogravimetric Analysis (TGA) is employed to determine the thermal stability and decomposition profile of a material. For ethoxylated bisphenol A diacrylate-based polymers, TGA reveals the temperatures at which significant weight loss occurs. In a study of polymer coatings based on poly ethoxylated bisphenol A diacrylate, the onset of thermal decomposition for the pure polymer matrix was observed at 398 °C mdpi.com. The presence of fillers was found to slightly increase this onset temperature to 400–403 °C mdpi.com. TGA is crucial for defining the upper service temperature of materials derived from this monomer and for assessing the impact of additives on thermal stability.

Table 1: Thermal Decomposition Data for Poly Ethoxylated Bisphenol A Diacrylate Coatings mdpi.com

| Material | Onset Decomposition Temperature (°C) |

|---|---|

| Pure Polymer Matrix | 398 |

| Polymer with Sialon/AlN Fillers | 400-403 |

Differential Scanning Calorimetry (DSC) is a versatile technique used to investigate thermal transitions such as the glass transition temperature (Tg) and to study the kinetics of polymerization (curing). For this compound, DSC can be used to monitor the exothermic heat flow associated with the free-radical polymerization of the acrylate groups.

Photo-DSC, a variation of the technique, is particularly useful for studying UV-curable systems. Research on coatings containing poly ethoxylated bisphenol A diacrylate utilized photo-DSC to characterize the polymerization rates as a function of double-bond conversion mdpi.com. Such studies are vital for optimizing curing conditions and understanding the influence of initiators and fillers on the reaction kinetics. The glass transition temperature of the cured polymer, a key indicator of its mechanical properties and cross-linking density, is also determined by DSC tuwien.at.

Rheological and Dielectric Characterization of Polymerization Processes

Understanding the changes in viscosity and dielectric properties during polymerization is critical for material processing and for ensuring the quality of the final product.

Dielectric Relaxation Spectroscopy (DRS), also known as Dielectric Analysis (DEA), is a powerful method for real-time, in-situ monitoring of the curing process of thermosetting resins. As the polymerization of this compound proceeds, the mobility of the molecules and ions within the material changes, leading to variations in its dielectric properties (permittivity and loss factor). These changes can be directly correlated with the extent of cure and the viscosity of the resin. While specific DRS studies focused solely on this monomer are not widely reported, the technique is broadly applied to monitor the curing of acrylate-based resins. Dielectric thermal analysis (DETA) has also been used to measure the glass transition temperatures of cured compositions containing ethoxylated bisphenol A diacrylate.

The viscosity and flow behavior of this compound are critical parameters for its processing, particularly in applications like coatings, adhesives, and 3D printing. The initial viscosity of the monomer dictates the choice of application method and the ease of mixing with other components. As a viscous liquid, its flow characteristics are temperature-dependent.

During polymerization, the viscosity increases significantly as the molecular weight grows and a cross-linked network is formed. This transition from a liquid to a solid state is a key aspect of its function as a cross-linking monomer. The rheology of formulations containing ethoxylated bisphenol A diacrylate is often tailored to meet the specific requirements of the application, such as in the formulation of lithographic inks.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Bisphenol A |

| Poly ethoxylated bisphenol A diacrylate |

| Aluminum silicon nitride oxide (Sialon) |

Monitoring of Monomer Elution and Leaching from Polymerized Systems

The assessment of monomer elution and leaching from polymerized systems is critical for understanding the biocompatibility and long-term stability of materials containing this compound, often referred to in scientific literature as ethoxylated bisphenol A dimethacrylate (Bis-EMA). This section details the analytical methodologies employed to identify and quantify the release of this monomer and other components from polymer matrices.

Analytical Strategies for Eluate Component Identification

The identification of components that leach from polymer matrices, such as dental composites, is a complex analytical challenge due to the variety of compounds that may be present in the eluate. These can include unreacted monomers, oligomers, additives, and degradation products. To address this, researchers employ a range of sophisticated analytical techniques, primarily centered around chromatography and mass spectrometry.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the foundational separation techniques for analyzing eluates. These methods are adept at separating the components of a complex mixture, which is a crucial first step before identification and quantification. The choice of mobile and stationary phases is optimized to achieve the best separation of the target analytes. For instance, reversed-phase columns, such as C18, are commonly used with mobile phase gradients of water and organic solvents like methanol or acetonitrile to separate monomers of varying polarities.